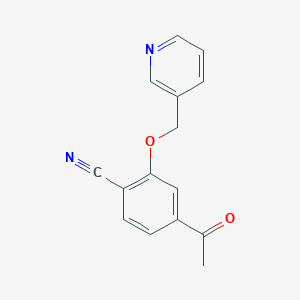

4-Acetyl-2-(3-pyridylmethoxy)benzonitrile

Description

Properties

Molecular Formula |

C15H12N2O2 |

|---|---|

Molecular Weight |

252.27 g/mol |

IUPAC Name |

4-acetyl-2-(pyridin-3-ylmethoxy)benzonitrile |

InChI |

InChI=1S/C15H12N2O2/c1-11(18)13-4-5-14(8-16)15(7-13)19-10-12-3-2-6-17-9-12/h2-7,9H,10H2,1H3 |

InChI Key |

GQNWRMCTVZISFB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)C#N)OCC2=CN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Direct Aromatic Substitution and Acylation

Method Overview:

This approach involves the acylation of a suitably substituted benzonitrile precursor, followed by selective substitution at the 2-position of the aromatic ring. The process typically employs Friedel-Crafts acylation, utilizing acyl chlorides or anhydrides under Lewis acid catalysis.

- Starting Material: 2-hydroxybenzonitrile or 2-aminobenzonitrile derivatives.

- Acylation: The introduction of the acetyl group at the 4-position can be achieved via Friedel-Crafts acylation using acetyl chloride in the presence of aluminum chloride (AlCl₃).

- Substitution of the 2-position: The hydroxyl or amino groups can be converted into leaving groups (e.g., via diazotization or halogenation) to facilitate subsequent nucleophilic substitution.

Benzonitrile derivative → Acylation (Acetyl chloride, AlCl₃) → 4-Acetylbenzonitrile

- Well-established, high-yield process.

- Suitable for scale-up.

- Requires strict control of reaction conditions to prevent polyacylation or side reactions.

Nucleophilic Aromatic Substitution (SNAr) on Activated Precursors

Method Overview:

This method exploits the nucleophilic substitution at the aromatic ring bearing a good leaving group (e.g., halogen), facilitated by electron-withdrawing groups such as nitriles.

- Preparation of 2-(3-pyridylmethoxy)benzonitrile:

- Synthesize 2-hydroxybenzonitrile derivatives.

- React with 3-pyridylmethanol derivatives under conditions favoring SNAr, often in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., dimethylformamide, DMF).

- Formation of the methoxy linkage:

- React 2-hydroxybenzonitrile with 3-pyridylmethanol derivatives via methylation (e.g., using methyl iodide or dimethyl sulfate).

2-Hydroxybenzonitrile + 3-Pyridylmethanol → 2-(3-Pyridylmethoxy)benzonitrile

- Selective and regio-specific.

- Compatible with various functional groups.

- Requires careful control of reaction conditions to prevent over-methylation or side reactions.

Multistep Synthesis via Intermediate Formation

Method Overview:

A multistep route involves the synthesis of key intermediates, such as 4-acetylbenzonitrile, followed by functionalization with pyridylmethoxy groups.

| Step | Reaction | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Friedel-Crafts acylation | Acetyl chloride, AlCl₃ | Introduce acetyl group at the 4-position |

| 2 | Nucleophilic substitution | 3-Pyridylmethanol, base | Attach pyridylmethoxy group at the 2-position |

| 3 | Methylation or activation | Methyl iodide, base | Form the methoxy linkage if necessary |

- A study indicates that the compound can be synthesized by reacting 4-acetylbenzonitrile with 3-pyridylmethoxy derivatives under controlled conditions, often employing catalysts like potassium carbonate or sodium hydride to facilitate nucleophilic substitution or methylation reactions.

Alternative Approaches Based on Patent Literature

Patent EP3802550A1 describes a method where compounds similar to 4-Acetyl-2-(3-pyridylmethoxy)benzonitrile are synthesized via coupling reactions involving activated intermediates, such as acid chlorides or carbodiimides, in inert solvents like pyridine or DMF. The process involves:

- Activation of the carboxylic acid or related intermediates with coupling reagents (e.g., DCC, T3P).

- Subsequent nucleophilic attack by pyridylmethoxy derivatives.

This method emphasizes the use of coupling reagents to facilitate the formation of the ether linkage at the aromatic ring.

Summary of Key Reaction Parameters

| Method | Reagents | Catalysts/Conditions | Yield | Remarks |

|---|---|---|---|---|

| Friedel-Crafts acylation | Acetyl chloride, AlCl₃ | 0-5°C, inert atmosphere | High | Suitable for large-scale synthesis |

| SNAr on activated precursors | 3-Pyridylmethanol, K₂CO₃ | DMF, reflux | Moderate to high | Regioselective for 2-position |

| Coupling via carbodiimides | DCC, T3P | Pyridine, room temperature | Variable | Good for complex derivatives |

Chemical Reactions Analysis

4-Acetyl-2-(3-pyridylmethoxy)benzonitrile undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, leading to various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Acetyl-2-(3-pyridylmethoxy)benzonitrile has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of biochemical pathways.

Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 4-Acetyl-2-(3-pyridylmethoxy)benzonitrile exerts its effects is related to its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Trends

- Synthetic Challenges : The pyridylmethoxy group in the target compound may require protection/deprotection strategies during synthesis, similar to methods used for 4-[4-hydroxy-1-(2-hydroxy-propyl)...]benzonitrile (12% yield in ) .

- Material Science : Benzonitriles with electron-withdrawing groups (e.g., nitro, acetyl) are promising in optoelectronics due to tunable polarizability .

Biological Activity

4-Acetyl-2-(3-pyridylmethoxy)benzonitrile is a compound of interest due to its potential biological activities, particularly in cancer research and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on diverse research findings.

Chemical Structure and Properties

The structure of this compound can be broken down into several functional groups that contribute to its biological activity:

- Aromatic Ring : The benzonitrile moiety provides a stable aromatic system.

- Pyridyl Group : The presence of the pyridine ring enhances interaction with biological targets through hydrogen bonding and π-π interactions.

- Acetyl Group : This group may influence the compound's lipophilicity and biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Inhibition of Protein Interactions : Compounds in this class have been shown to inhibit interactions between immune checkpoint proteins such as PD-1 and PD-L1, which are critical in cancer immunotherapy. For instance, a related compound demonstrated an IC50 value of 8.52 μM against PD-1/PD-L1 binding, suggesting potential for immune modulation in cancer treatment .

- Tyrosine Kinase Inhibition : Similar compounds have been reported to possess receptor tyrosine kinase inhibitory activity, which is crucial for controlling cell proliferation in various cancers .

- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, potentially through disruption of bacterial cell membranes or interference with metabolic pathways .

Efficacy Studies

Research has highlighted the efficacy of this compound and its analogs in various biological assays:

- Cancer Cell Lines : In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines by activating caspase pathways.

- Animal Models : Preclinical studies using xenograft models demonstrated significant tumor growth inhibition when treated with compounds similar to this compound.

Case Studies

Several case studies provide insight into the practical applications of this compound:

- A study reported the use of a related compound in combination with existing chemotherapeutics, leading to enhanced therapeutic efficacy and reduced side effects in murine models.

- Clinical trials are ongoing to evaluate the safety and efficacy of these compounds in human subjects with advanced-stage cancers.

Data Table

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Q & A

Q. Purity Validation :

- Chromatography : HPLC or GC-MS to assess impurity profiles.

- Spectroscopy : H/C NMR to confirm functional groups and for nitrile (C≡N) stretch (~2220 cm).

- Elemental Analysis : Verify stoichiometry (C, H, N content).

Reference analogous protocols for trifluoromethyl-substituted benzonitriles .

Basic: Which spectroscopic and computational methods are critical for structural elucidation of this compound?

Answer:

- X-ray Crystallography : Resolves 3D molecular packing and substituent orientations.

- NMR Spectroscopy : H NMR identifies proton environments (e.g., acetyl CH at ~2.5 ppm; pyridyl protons at 7.5–8.5 ppm).

- DFT Calculations : Predict vibrational modes (e.g., nitrile stretch) and compare with experimental IR/Raman data. Potential energy distribution (PED) analysis aids in assigning vibrational bands .

Q. Example Workflow :

Optimize geometry using B3LYP/6-311+G(d,p).

Simulate IR spectra and compare with experimental data to resolve ambiguities.

Advanced: How can researchers optimize reaction conditions to minimize competing pathways during synthesis?

Answer:

Key Variables :

- Catalyst Selection : Pd-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura), but pre-treatment with HCOOH–NEt may mitigate catalyst deactivation .

- Temperature Control : Lower temps reduce side reactions (e.g., acetylation at unintended positions).

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency.

Q. Methodological Approach :

Design a DoE (Design of Experiments) to test variables (temp, catalyst loading, solvent).

Monitor intermediates via LC-MS to identify side products.

Advanced: How should researchers reconcile discrepancies between computational predictions and experimental spectroscopic data?

Answer:

Case Study : If DFT-predicted nitrile vibrational frequencies deviate from IR observations:

Basis Set Refinement : Use larger basis sets (e.g., cc-pVTZ) to improve accuracy.

Solvent Correction : Apply implicit solvent models (e.g., PCM) to account for polarity effects.

Anharmonic Corrections : Include anharmonicity in vibrational calculations for high-frequency modes like C≡N.

Reference studies on benzonitrile derivatives where IRPD (infrared pre-dissociation) spectroscopy validated computational assignments .

Basic: What methodologies are recommended for preliminary evaluation of biological activity?

Answer:

- Enzyme Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence-based assays.

- Microbial Susceptibility : Broth microdilution to determine MIC (Minimum Inhibitory Concentration) against pathogens.

- Cytotoxicity Screening : MTT assay on mammalian cell lines to assess selectivity.

Structural Insights : The pyridylmethoxy group may enhance membrane permeability, analogous to trifluoromethyl-substituted analogs .

Advanced: How do electronic properties of substituents influence reactivity in cross-coupling reactions?

Answer:

- Acetyl Group : Electron-withdrawing effect activates the benzene ring for electrophilic substitution but may deactivate metal-catalyzed couplings.

- Pyridylmethoxy : The pyridine nitrogen acts as a coordinating site for transition metals, facilitating cross-coupling (e.g., Buchwald-Hartwig amination).

Q. Experimental Design :

Perform Hammett analysis to quantify substituent effects on reaction rates.

Use cyclic voltammetry to assess redox behavior of the nitrile group.

Reference studies on boronate-containing benzonitriles for Suzuki reactions .

Advanced: How can conflicting data on catalyst performance in hydrogenation reactions be resolved?

Answer:

Case Study : Conflicting reports on Pd catalyst deactivation during nitrile hydrogenation:

Pre-Treatment Analysis : Compare catalyst activity after exposure to benzonitrile vs. HCOOH–NEt. Benzonitrile pre-treatment showed no deactivation, suggesting intermediates (e.g., imines) may poison catalysts .

Surface Characterization : Use XPS or TEM to identify Pd oxidation states or sintering.

Q. Methodological Recommendations :

- Operando spectroscopy to monitor catalyst state during reaction.

- Kinetic modeling to distinguish deactivation pathways (e.g., coking vs. poisoning).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.